molecular formula C10H12BrN B1285876 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 939759-12-3

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1285876
CAS No.: 939759-12-3
M. Wt: 226.11 g/mol
InChI Key: QUYHDDXMHIYZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound containing a bromine atom at the 6th position. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepines, oxidized derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways that lead to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHDDXMHIYZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585706
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-12-3
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)-5-bromo-3,4-dihydronaphthalen-1(2H)-one oxime (1.41 g, 5.87 mmol) in DCM (20 mL) at −10° C. under nitrogen was slowly added a solution of 1.0 M DIBAL-H in hexane (35.2 mL, 35.2 mmol). Upon completion of addition, the reaction mixture was stirred at room temperature for 2 h. After this time, the reaction mixture was cooled to 0° C. and then sodium fluoride (7.40 g, 176 mmol) and water (3.0 mL) were slowly added. The resulting mixture was stirred at 0° C. for 30 min and then CELITE® was added. The mixture was filtered and rinsed with DCM (100 mL). The filtrate was dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product. The crude product was converted to the HCl salt with aqueous 1.0 N HCl (3.0 mL) and then purified by preparative HPLC (PHENOMENEX® Axia Luna 5μ C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 mL) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (612 mg, 45% yield). LCMS, [M+Na]+=236.0. 1H NMR (400 MHz, MeOD) δ 7.12 (dd, J=7.8, 1.4 Hz, 1H), 6.88 (t, J=7.8 Hz, 1H), 6.83 (dd, J=7.8, 1.4 Hz, 1H), 3.08-3.02 (m, 4H), 1.86-1.79 (m, 2H), 1.69-1.62 (m, 2H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.